

what is Anandamide-d11 and its function in research

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Compound of Interest

Compound Name: Anandamide-d11

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Anandamide-d11: A Technical Guide for Researchers

Anandamide-d11 is a deuterated analog of anandamide (AEA), an endogenous cannabinoid neurotransmitter. Its primary and critical function in research is to serve as an internal standard for the accurate quantification of endogenous anandamide in biological samples using mass spectrometry-based techniques. This guide provides an in-depth overview of **Anandamide-d11**, its application, and the methodologies involved.

The Role of Anandamide-d11 in Quantitative Analysis

In analytical chemistry, particularly in complex matrices such as plasma, cerebrospinal fluid, and tissue homogenates, the use of a stable isotope-labeled internal standard is considered the gold standard for quantification. **Anandamide-d11**, being chemically identical to anandamide but with a higher mass due to the deuterium atoms, co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. This allows for the correction of analytical variability, including sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. The ratio of the signal from the endogenous anandamide to the known concentration of the spiked **Anandamide-d11** allows for precise and accurate quantification.

Quantitative Data for Anandamide Analysis

The following tables summarize key quantitative data for the analysis of anandamide using **Anandamide-d11** as an internal standard.

Table 1: Chemical and Physical Properties

| Property | Anandamide (AEA) | Anandamide-d11 |
|-------------------|---|---|
| Molecular Formula | C ₂₂ H ₃₇ NO ₂ | C ₂₂ H ₂₆ D ₁₁ NO ₂ |
| Molecular Weight | 347.53 g/mol [1] | 358.60 g/mol [2] |
| CAS Number | 94421-68-8[1] | 2260669-86-9[2] |

Table 2: Mass Spectrometry Parameters for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |
|------------------|--------------------------|---------------------------------|---|
| Anandamide (AEA) | 348.3 | 62.0, 91.0, 203.4, 269.2, 287.4 | The m/z 62.0 fragment corresponds to the protonated ethanolamine moiety and is a common diagnostic ion. [3] [4] [5] Other fragments provide additional specificity. |
| Anandamide-d4 | 352.3 | 66.1 | A commonly used deuterated internal standard. |
| Anandamide-d8 | 356.24, 356.25 | 206.1, 252.1, 294.3 | Another frequently used internal standard with a higher degree of deuteration. [5] [6] |
| Anandamide-d11 | Not specified in results | Not specified in results | While the specific m/z is not detailed in the provided search results, it would be approximately 359.4 for the $[M+H]^+$ ion, with corresponding mass-shifted fragment ions. |

Table 3: Typical Concentrations in Analytical Methods

| Parameter | Typical Value(s) | Biological Matrix |
|---------------------------------|---|-------------------------------------|
| Endogenous Anandamide Levels | 0.2 - 30 pmol/g fresh weight; 1.35 ± 0.32 nM | Brain, Plasma[7][8] |
| Internal Standard Spiking Conc. | 100 nM; 5 - 10 µg/mL; 200 ng/mL d8-AEA | CSF, Plasma, Aortic Tissue[3][6][9] |
| Calibration Curve Range | 0.5 - 10 µg/mL; 1 - 15 ng/mL | Aortic Tissue, Plasma[6][10] |
| Limit of Quantification (LOQ) | 0.5 µg/mL; 0.25 nM | Aortic Tissue, Plasma[6][7] |

Experimental Protocols

The following are detailed methodologies for the quantification of anandamide in biological samples using **Anandamide-d11** as an internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methodologies described for the extraction of endocannabinoids from plasma.[9]

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - To 500 µL of plasma in a glass tube, add a known amount of **Anandamide-d11** solution (e.g., to a final concentration of 100 nM).
 - Vortex briefly to mix.
- Protein Precipitation and Extraction:
 - Add 1 volume of ice-cold acetone to the plasma sample to precipitate proteins.
 - Vortex thoroughly and centrifuge at high speed (e.g., 20,000 x g) for 5 minutes at 4°C.
 - Transfer the supernatant to a new tube.

- Add 2 mL of toluene to the supernatant.
- Vortex vigorously for 1 minute to ensure thorough mixing and extraction of lipids into the organic phase.
- Centrifuge at a lower speed (e.g., 1,500 x g) for 10 minutes at 4°C to separate the aqueous and organic phases.
- Sample Concentration and Reconstitution:
 - Carefully transfer the upper organic layer (toluene) to a clean tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: UPLC-MS/MS Analysis

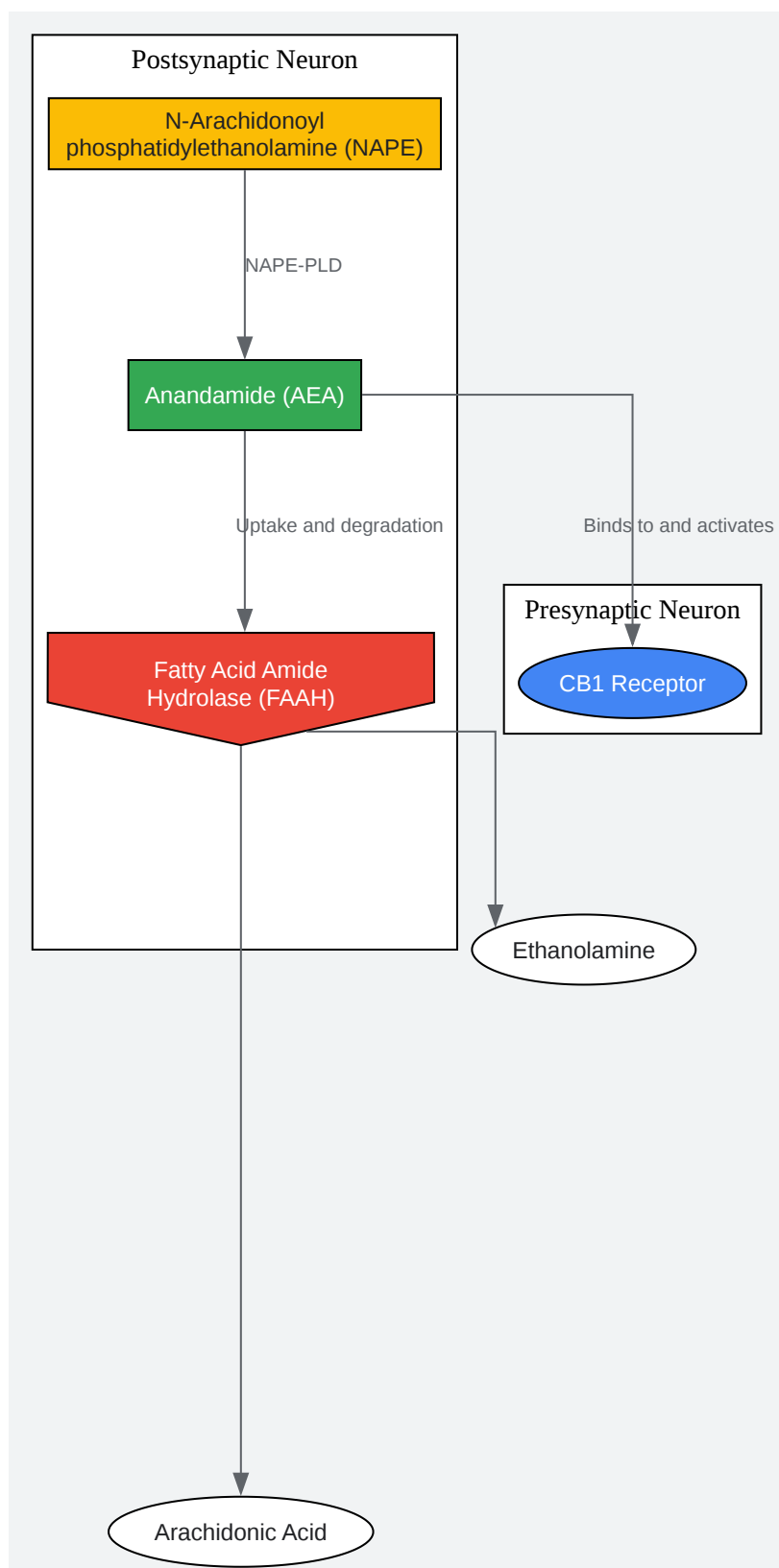
This protocol outlines a typical ultra-performance liquid chromatography-tandem mass spectrometry method.^{[4][5]}

- Chromatographic Separation:
 - Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient Elution:
 - Start at a low percentage of Mobile Phase B (e.g., 50%).
 - Ramp up to a high percentage of Mobile Phase B (e.g., 98%) over several minutes to elute the analytes.
 - Hold at a high percentage of B to wash the column.

- Return to the initial conditions to re-equilibrate the column for the next injection.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 μ L.
- Mass Spectrometry Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous anandamide and **Anandamide-d11** as listed in Table 2.
 - Instrument Tuning: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.

Visualizations

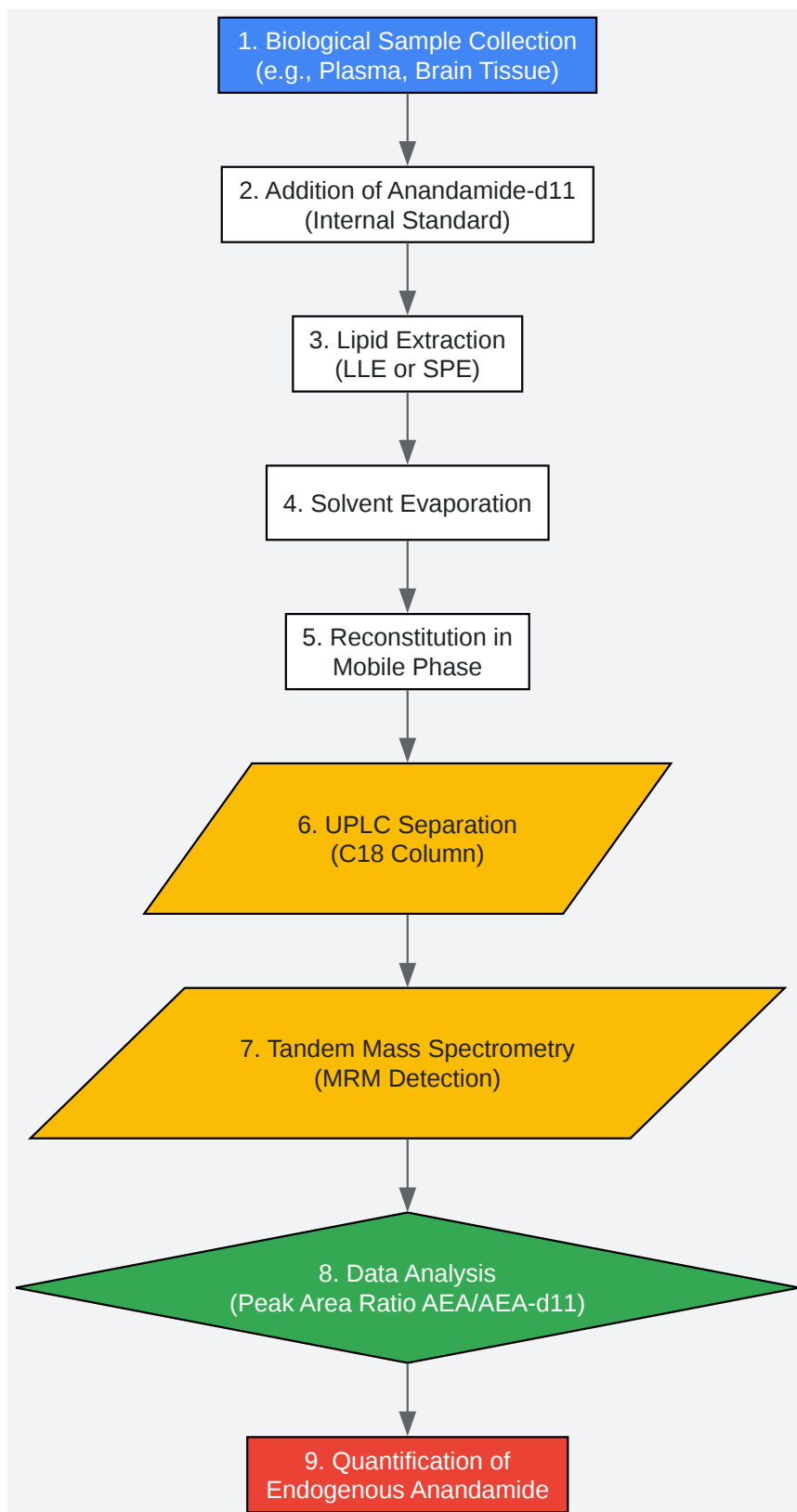
Anandamide Signaling Pathway



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Caption: Anandamide biosynthesis, receptor binding, and degradation pathway.

Experimental Workflow for Anandamide Quantification



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Caption: A typical experimental workflow for quantifying anandamide.

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